Epetraborole hydrochloride

Description

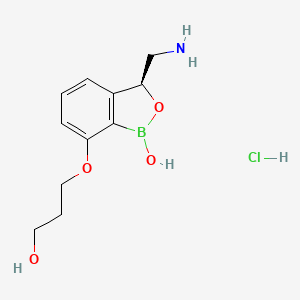

Structure

2D Structure

Propriétés

IUPAC Name |

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYQGIQOBJGIW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234563-16-6 | |

| Record name | Epetraborole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPETRABOROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2] Its unique mechanism of action, known as Oxaborole tRNA-Trapping (OBORT), offers a promising avenue for combating infections caused by multidrug-resistant bacteria.[3] This technical guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the inhibition of LeuRS by epetraborole.

Core Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)

Leucyl-tRNA synthetase is a crucial enzyme responsible for two key processes: the charging of transfer RNA with its cognate amino acid, leucine (aminoacylation), and the correction of errors by hydrolyzing mischarged tRNAs (editing or proofreading).[4] Epetraborole specifically targets the editing active site of LeuRS.[5][6]

The mechanism proceeds through the following steps:

-

Adduct Formation: The boron atom within the epetraborole molecule forms a covalent adduct with the 2' and 3'-hydroxyl groups (the cis-diols) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[3]

-

tRNA Trapping: This stable epetraborole-tRNALeu adduct then binds with high affinity to the editing active site of the LeuRS enzyme.[3]

-

Inhibition of Protein Synthesis: By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from cycling to the aminoacylation site to be charged with leucine. This leads to a depletion of leucyl-tRNALeu, the essential substrate for incorporating leucine into nascent polypeptide chains, ultimately resulting in the cessation of protein synthesis and bacterial cell death.[3]

Quantitative Data

The inhibitory activity and binding affinity of epetraborole have been quantified through various biochemical and microbiological assays.

Enzyme Inhibition and Binding Affinity

The direct interaction between epetraborole and LeuRS has been characterized by determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

| Parameter | Organism Source of LeuRS | Value | Method | Reference |

| IC50 | Escherichia coli | 0.31 µM | Aminoacylation Assay | [6][7] |

| Kd | Mycobacterium abscessus | 2.0 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |

| Kd | Mycobacterium tuberculosis | 2.3 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |

Antimicrobial Activity

The whole-cell activity of epetraborole is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Organism | Strain(s) | MIC Range / MIC50/MIC90 | Reference |

| Mycobacterium abscessus | 59 clinical isolates | MIC50: 0.125 mg/L; MIC90: 0.25 mg/L | [1] |

| Escherichia coli | ATCC 25922 | 0.5 - 4 µg/mL | [4] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 µg/mL | [4] |

| Acinetobacter baumannii | Wild-type | MIC50: 2 µg/mL | [4] |

| Acinetobacter baumannii | Multidrug-resistant | MIC50: 8 µg/mL | [4] |

Resistance Profile

Resistance to epetraborole primarily arises from missense mutations within the editing domain of the leuS gene, which reduces the binding affinity of the epetraborole-tRNALeu adduct.

| Organism | Frequency of Resistance | Common LeuRS Mutations | Reference |

| Mycobacterium abscessus | 2 x 10-9 | G393V, T322I, T323P, S303L, Y421D, F321V | [5][8] |

| Pseudomonas aeruginosa | 4.8 x 10-8 | Not specified | [5] |

| Gram-negative species | 3.8 x 10-8 to 8.1 x 10-7 | Not specified | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of epetraborole.

LeuRS Aminoacylation Inhibition Assay (IC50 Determination)

This assay measures the ability of epetraborole to inhibit the aminoacylation (charging) of tRNALeu with leucine. The protocol is adapted from methods used for characterizing aminoacyl-tRNA synthetase inhibitors.

Workflow Diagram

Methodology

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Purified recombinant bacterial LeuRS (e.g., from E. coli), final concentration ~20 nM.

-

Substrates: ATP (2 mM), in vitro transcribed tRNALeu (5 µM), and [3H]-L-leucine (~20 µM, with high specific activity).

-

Inhibitor: Epetraborole hydrochloride dissolved in DMSO, serially diluted to achieve a final concentration range from 0.01 µM to 100 µM.

-

Quenching/Washing Solution: Cold 5% (w/v) Trichloroacetic Acid (TCA) containing 1 mM leucine.

-

-

Procedure:

-

Prepare a master mix containing assay buffer, LeuRS, ATP, and tRNALeu.

-

In a 96-well plate, add 1 µL of each epetraborole dilution (and DMSO for control wells).

-

Add 40 µL of the master mix to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the aminoacylation reaction by adding 10 µL of [3H]-L-leucine to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Spot 45 µL from each well onto glass fiber filter mats.

-

Immediately quench the reaction by immersing the filter mats in cold 5% TCA.

-

Wash the mats three times with cold 5% TCA (10 minutes each wash) followed by one wash with 95% ethanol to remove unincorporated radiolabeled leucine.

-

Dry the filter mats completely under a heat lamp.

-

Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition for each epetraborole concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the epetraborole concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Isothermal Titration Calorimetry (ITC) (Kd Determination)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

Workflow Diagram

Methodology

-

Sample Preparation:

-

Protein: Purified LeuRS (e.g., M. abscessus LeuRS) at a concentration of 50 µM.

-

Ligand: this compound at a concentration of 500 µM.

-

Buffer: Both protein and ligand must be in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.

-

-

Instrument Setup (e.g., MicroCal ITC200):

-

Temperature: 25°C.

-

Reference Power: 10 µcal/sec.

-

Stirring Speed: 750 rpm.

-

Injection Parameters: 19 injections total, with the first being 0.4 µL and subsequent injections being 2 µL, spaced 150 seconds apart.

-

-

Procedure:

-

Load approximately 200 µL of the LeuRS solution into the sample cell.

-

Load approximately 40 µL of the epetraborole solution into the injection syringe.

-

Place the assembly into the calorimeter and allow the system to thermally equilibrate.

-

Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the resulting heat changes.

-

Perform a control titration by injecting epetraborole into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of epetraborole to LeuRS.

-

Fit the resulting binding isotherm using a one-site binding model (e.g., in Origin or similar software) to derive the thermodynamic parameters Kd, ΔH, and n.

-

Selection and Characterization of Resistant Mutants

This protocol is used to identify the genetic basis of resistance by selecting for mutants that can grow in the presence of epetraborole and then sequencing the leuS gene.[1][5]

Methodology

-

Mutant Selection:

-

Grow a large culture of the target bacterium (e.g., M. abscessus) to late-log phase in a suitable broth (e.g., 7H9 complete medium).

-

Plate a high density of cells (~109 CFUs) onto solid agar plates (e.g., 7H10 agar) containing epetraborole at concentrations of 4x, 8x, and 16x the predetermined MIC.

-

Incubate the plates under appropriate conditions until colonies appear (this can take several days to weeks for mycobacteria).

-

Isolate individual resistant colonies and re-streak them on fresh epetraborole-containing plates to confirm the resistance phenotype.

-

Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.

-

-

Genomic DNA Extraction and Sequencing:

-

Grow a liquid culture of each confirmed resistant isolate.

-

Extract genomic DNA using a suitable commercial kit or standard protocol (e.g., bead beating followed by phenol-chloroform extraction).

-

Amplify the entire leuS gene using high-fidelity PCR with primers designed to flank the gene's open reading frame.

-

Purify the PCR product.

-

Sequence the entire leuS amplicon using Sanger sequencing with a set of internal, overlapping primers.

-

-

Sequence Analysis:

-

Assemble the sequencing reads to obtain the full leuS sequence for each mutant.

-

Align the mutant leuS sequences with the wild-type leuS sequence from the parent strain.

-

Identify any nucleotide changes (mutations) and determine the resulting amino acid substitutions in the LeuRS protein.

-

Conclusion

This compound inhibits bacterial protein synthesis through a sophisticated and specific mechanism of action that involves trapping tRNALeu in the editing site of LeuRS. This OBORT mechanism is distinct from that of most currently used antibiotics, making epetraborole a valuable candidate for treating infections caused by Gram-negative and mycobacterial pathogens. The quantitative data on its inhibitory potency, binding affinity, and resistance profile provide a solid foundation for its ongoing clinical development. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other novel inhibitors of aminoacyl-tRNA synthetases.

References

- 1. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and In Vitro Transcription of a Transfer RNA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. an2therapeutics.com [an2therapeutics.com]

- 5. an2therapeutics.com [an2therapeutics.com]

- 6. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

Epetraborole Hydrochloride: A Technical Guide to Target Binding and Inhibition Kinetics

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the target binding mechanism and inhibition kinetics of epetraborole hydrochloride, a novel boron-containing antimicrobial agent. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative inhibitory data, and the experimental methodologies used for their determination.

Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

Epetraborole's primary antibacterial activity stems from its potent and selective inhibition of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5] LeuRS is a crucial enzyme responsible for catalyzing the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu), an essential step in protein synthesis.[6][7] Inhibition of this process halts bacterial growth and leads to cell death.[2][7]

The molecule belongs to the benzoxaborole class of antimicrobials.[8] Unlike many traditional antibiotics, epetraborole employs a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[8] The process involves two key steps:

-

Adduct Formation: The boron atom within the epetraborole structure forms a stable covalent adduct with the 2' and 3' hydroxyl groups (cis-diols) of the terminal adenosine on an uncharged tRNALeu molecule.[6][7]

-

Trapping at the Editing Site: This epetraborole-tRNALeu adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[6][7][8][9] The editing site is a distinct domain from the main aminoacylation (synthesis) site and is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[6][7]

By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from being correctly leucylated at the aminoacylation site, thereby blocking the entire protein synthesis pathway.[6][7][9]

Inhibition Kinetics and Potency

The inhibitory activity of epetraborole has been quantified through various in vitro assays, primarily yielding IC50 (half-maximal inhibitory concentration) against the purified enzyme and MIC (minimum inhibitory concentration) values against a range of bacterial pathogens.

Enzymatic Inhibition Data

The direct inhibitory potency of epetraborole against its molecular target, LeuRS, has been determined through enzyme kinetics.

| Parameter | Value | Target | Reference |

| IC50 | 0.31 µM | Leucyl-tRNA Synthetase (LeuRS) | [3][5] |

Antibacterial Potency Data (MIC)

Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness in halting the growth of whole organisms. Epetraborole shows potent activity against Gram-negative bacteria and nontuberculous mycobacteria.[6][10]

| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Burkholderia pseudomallei | 13 clinical & 3 reference | 0.25 - 4 | - | - | [11] |

| Anaerobes (General) | All isolates tested | - | 2 | 4 | [3] |

| Mycobacterium abscessus | 59 clinical isolates | - | 0.125 mg/L | 0.25 mg/L | [9] |

| Mycobacterium avium complex (MAC) | 51 clinical isolates | - | 2 mg/L | 8 mg/L | [2] |

| M. abscessus CIP104536T | Type strain | - | 0.3 µM | - | [12] |

| M. abscessus (Clinical) | 10 clinical isolates | 0.4 - 3.3 µM | - | - | [12] |

Note: µg/mL and mg/L are equivalent units. Molar concentrations (µM) depend on the specific molecular weight used in calculations.

Experimental Protocols and Methodologies

The determination of epetraborole's binding and inhibition parameters relies on established biochemical and microbiological techniques.

Protocol for LeuRS Enzyme Inhibition Assay (IC50 Determination)

While the specific protocol for epetraborole's IC50 determination is not detailed in the provided literature, a general methodology for enzyme inhibition assays would be followed.

-

Reagents and Preparation:

-

Purified bacterial LeuRS enzyme.

-

Substrates: L-leucine, ATP, and purified tRNALeu.

-

This compound dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.

-

Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT).

-

Detection reagent (e.g., a pyrophosphate detection kit or radiolabeled L-leucine).

-

-

Assay Procedure:

-

The LeuRS enzyme is pre-incubated with varying concentrations of epetraborole for a defined period to allow for binding.

-

The enzymatic reaction is initiated by adding the substrates (ATP, L-leucine, tRNALeu).

-

The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

-

The reaction is quenched.

-

The amount of product formed (e.g., leucyl-tRNALeu or pyrophosphate) is measured.

-

-

Data Analysis:

-

The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor).

-

The data are plotted as percent inhibition versus log[epetraborole concentration].

-

A nonlinear regression analysis (e.g., four-parameter logistic equation) is used to fit the curve and calculate the IC50 value.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the standard broth microdilution method, as referenced by the Clinical and Laboratory Standards Institute (CLSI).[7]

-

Materials:

-

96-well microtiter plates.

-

Bacterial culture in the logarithmic growth phase, adjusted to a standard inoculum density (e.g., 5 x 105 CFU/mL).

-

Cation-adjusted Mueller-Hinton broth (or specialized broth for fastidious organisms like mycobacteria).

-

Epetraborole stock solution for serial dilution.

-

-

Procedure:

-

A two-fold serial dilution of epetraborole is prepared directly in the microtiter plate wells using the appropriate broth.

-

The standardized bacterial inoculum is added to each well.

-

Control wells are included: a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

The plates are incubated under appropriate atmospheric and temperature conditions for a specified time (e.g., 18-24 hours for common bacteria, longer for mycobacteria).

-

-

Result Interpretation:

-

The MIC is visually determined as the lowest concentration of epetraborole that completely inhibits visible growth of the organism.

-

Methodologies for Determining Binding Kinetics (kon, koff)

While specific on-rate (kon) and off-rate (koff) values for epetraborole are not available in the reviewed literature, determining these parameters is critical for a complete understanding of its pharmacodynamics. Standard biophysical methods are employed for this purpose.[13][14]

-

Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor chip surface in real-time.[14] Purified LeuRS would be immobilized on the chip, and a solution containing epetraborole would be flowed over it. The association (binding) and dissociation phases are monitored to directly calculate kon and koff.[14]

-

Radioligand Binding Assays: These assays use a radiolabeled ligand (a "tracer") that binds to the target.[13][14] Competition kinetic experiments can be performed where the binding of the radioligand is measured over time in the presence of unlabeled epetraborole.[13][14] By analyzing the time course of tracer displacement, the binding kinetics of epetraborole can be determined.[15]

References

- 1. Epetraborole by AN2 Therapeutics for Burkholderia pseudomallei Infections (Melioidosis): Likelihood of Approval [pharmaceutical-technology.com]

- 2. an2therapeutics.com [an2therapeutics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. an2therapeutics.com [an2therapeutics.com]

- 8. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

- 15. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Epetraborole Hydrochloride: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride is a novel, boron-containing antimicrobial agent that has demonstrated a broad spectrum of antibacterial activity. As a member of the oxaborole class, its unique mechanism of action targets a crucial step in bacterial protein synthesis, making it a promising candidate for combating drug-resistant pathogens. This technical guide provides an in-depth overview of the antibacterial spectrum of epetraborole, details the experimental protocols for its evaluation, and elucidates its molecular mechanism of action.

Antibacterial Spectrum of this compound

Epetraborole has shown potent activity against a wide range of bacterial pathogens, including Gram-negative, Gram-positive, and atypical bacteria. The following tables summarize the in vitro susceptibility of various bacterial species to epetraborole, presented as Minimum Inhibitory Concentration (MIC) values.

Gram-Negative Bacteria

Epetraborole exhibits robust activity against numerous clinically significant Gram-negative bacteria, including multidrug-resistant strains.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Burkholderia pseudomallei | 13 clinical, 3 reference | 0.25 - 4 | - | - |

| Pseudomonas aeruginosa | Wild-type & Carbapenem-resistant | - | 2 | 8 |

| Klebsiella pneumoniae | Wild-type & Carbapenem-resistant | - | 1 | 2 |

| Acinetobacter baumannii | Wild-type & Carbapenem-resistant | - | 2 | 8 |

| Acinetobacter baumannii | Multidrug-resistant | - | 8 | 16 |

| Stenotrophomonas maltophilia | Not specified | - | 2 | 4 |

| Burkholderia cenocepacia | Not specified | - | 8 | 32 |

Anaerobic Bacteria

Epetraborole has demonstrated efficacy against a significant number of anaerobic isolates.

| Bacterial Species/Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| All Anaerobic Isolates | 916 | - | 2 | 4 |

| Bacteroides fragilis | 302 | - | - | 4 |

| Bacteroides thetaiotaomicron | Not specified | - | - | 8 |

| Clostridium perfringens | Not specified | >32 | - | - |

| Prevotella bivia | - | 1 - 16 | - | - |

| Prevotella micra | 16 | - | - | 16 |

Mycobacteria

Epetraborole has shown particularly potent activity against nontuberculous mycobacteria (NTM).

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycobacterium abscessus | 147 clinical | 0.03 - 0.25 | 0.06 | 0.12 |

| Mycobacterium avium Complex (MAC) | 51 | 0.25 - 8 | 1-2 | 4-8 |

Note: MIC values can vary depending on the testing methodology and specific strains tested.

Experimental Protocols

The determination of the antibacterial spectrum of epetraborole relies on standardized antimicrobial susceptibility testing methods. The most commonly employed method is the broth microdilution method , performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Materials:

- Microtiter Plates: Sterile 96-well plates.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for aerobic and facultative anaerobic bacteria. For fastidious organisms, supplemented media may be required.

- Epetraborole Stock Solution: A stock solution of this compound is prepared at a known concentration and serially diluted.

- Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

- Serial Dilution: Two-fold serial dilutions of the epetraborole stock solution are prepared directly in the microtiter plate wells with the appropriate broth medium.

- Inoculation: Each well is inoculated with the standardized bacterial suspension.

- Controls:

- Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the organism.

- Sterility Control: A well containing only uninoculated broth to check for contamination.

- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may be adjusted for specific organisms (e.g., increased CO₂ for capnophilic bacteria).

3. Interpretation of Results:

- Following incubation, the plates are examined for visible bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of epetraborole at which there is no visible growth.

Mechanism of Action

Epetraborole exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[1] This inhibition occurs through a novel mechanism involving the boron atom of the epetraborole molecule.

The process can be summarized as follows:

-

Epetraborole enters the bacterial cell.

-

It targets the LeuRS enzyme, which is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).

-

Specifically, epetraborole binds to the editing domain of the LeuRS enzyme.

-

The boron atom in epetraborole forms a stable adduct with the terminal adenosine of the uncharged tRNALeu.

-

This adduct effectively traps the tRNALeu in the editing site of the enzyme, preventing it from being released and subsequently charged with leucine in the aminoacylation site.[1]

-

The blockage of tRNALeu charging leads to a depletion of leucyl-tRNALeu, which is essential for incorporating leucine into newly synthesized proteins.

-

The cessation of protein synthesis ultimately results in the inhibition of bacterial growth and cell death.

Visualizations

Experimental Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of epetraborole.

Mechanism of Action of Epetraborole

Caption: Mechanism of action of epetraborole via inhibition of leucyl-tRNA synthetase.

References

Epetraborole Hydrochloride: A Technical Whitepaper on its Antimycobacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the activity of epetraborole hydrochloride against Mycobacterium species. It is important to note at the outset that while initial interest may have included Mycobacterium tuberculosis, the primary target of epetraborole is the leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This is in contrast to the frontline tuberculosis drug isoniazid, which targets the mycobacterial enoyl-ACP reductase, InhA.[4][5] The majority of recent research and clinical development for epetraborole has consequently focused on its potent activity against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6][7][8] This paper will present the available data for epetraborole's activity against M. tuberculosis while also providing a comprehensive overview of its more significant activity against NTM.

In Vitro Activity of Epetraborole

Epetraborole has demonstrated potent in vitro activity against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Epetraborole against Mycobacterium tuberculosis

| Strain | MIC (µg/mL) | Notes | Reference |

| M. tuberculosis H37Rv | 0.46 (MIC90) | Compared to M. abscessus MIC90 of 0.063 µg/mL | [6] |

Table 2: In Vitro Activity of Epetraborole against Non-Tuberculous Mycobacteria (NTM)

| Species/Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Reference |

| M. abscessus complex | 0.014 - 0.11 | - | - | Activity against reference strains. | [7][8] |

| M. abscessus (147 isolates) | 0.03 - 0.25 | 0.06 | 0.12 | Large panel of recent international clinical isolates. | [8] |

| M. avium complex (110 isolates) | 0.25 - 16 | 2 | 4 | Recent clinical isolates from Japan. | [9] |

| M. avium 2285R | - | - | - | Used in a chronic mouse infection model. | [2] |

| M. intracellulare 1956 | - | - | - | Used in a chronic mouse infection model. | [2] |

| M. intracellulare DNA00055 | - | - | - | Used in a chronic mouse infection model. | [2] |

| M. intracellulare DNA00111 | - | - | - | Used in a chronic mouse infection model. | [2] |

In Vivo Efficacy of Epetraborole

Animal models have been crucial in evaluating the in vivo potential of epetraborole against mycobacterial infections.

Table 3: In Vivo Efficacy of Epetraborole in Mouse Models

| Mycobacterium Species | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference |

| M. abscessus | C3HeB/FeJ | 300 mg/kg | 1-log reduction in lung CFU, comparable to clarithromycin. | [7] |

| M. avium complex (5 strains) | C57BL/6 | 200 mg/kg PO QD | CFU reductions ranging from 2 - 4.8 log10 compared to controls. Combination with SOC increased killing by 1.4 - 3.0 log10 CFU. | [2] |

| M. abscessus (3 isolates) | C3HeB/FeJ | 25 and 50 mg/kg PO QD | Gradual reduction in lung Mab burden over 4 weeks. | [10] |

| M. tuberculosis Erdman | C3HeB/FeJ | Not explicitly stated for Epetraborole (AN12855 data available) | AN12855 (InhA inhibitor) at 100 mg/kg was more effective than isoniazid at 25 mg/kg.[11] | [11] |

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[3] This mechanism involves the formation of an adduct with tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting protein synthesis.[7]

Caption: Mechanism of action of Epetraborole.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of epetraborole is determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for MIC determination.

Detailed Steps:

-

Bacterial Culture: Mycobacterium species are cultured in appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Drug Dilution: Epetraborole is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).

-

MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Infection

The efficacy of epetraborole in a chronic mouse lung infection model is a key preclinical assessment.

Caption: Workflow for in vivo efficacy testing.

Detailed Steps:

-

Aerosol Infection: Mice (e.g., C57BL/6 or C3HeB/FeJ) are infected with a low-dose aerosol of a virulent Mycobacterium strain to establish a pulmonary infection.

-

Chronic Phase: The infection is allowed to progress to a chronic state, typically over several weeks.

-

Treatment Initiation: Mice are randomized into treatment and control groups. Treatment is administered orally once daily.

-

Monitoring: Body weight and clinical signs are monitored throughout the study.

-

Bacterial Load Determination: At specified time points, subsets of mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).

-

Data Analysis: The efficacy of the treatment is determined by comparing the lung CFU counts between the treated and control groups.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice have been conducted to determine the exposures achieved with different dosing regimens.[10][12] The pharmacokinetic/pharmacodynamic (PK/PD) driver of epetraborole has been identified as the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[12] In a hollow fiber system model of tuberculosis, an AUC0-24/MIC ratio of 327.1 was identified as the optimal exposure target for M. tuberculosis killing.[13][14] However, Monte Carlo simulations suggested that achieving this target in a clinical setting for TB might be challenging from a safety perspective.[13]

Clinical Development

Epetraborole is currently in clinical development for the treatment of treatment-refractory MAC lung disease.[15][16] A Phase 2/3 study (NCT05327803) has been underway to evaluate the efficacy and safety of epetraborole in combination with an optimized background regimen.[15][16] While the trial was terminated due to insufficient efficacy in sputum culture conversion, the drug was generally well-tolerated.[17]

Conclusion

This compound is a novel benzoxaborole with a unique mechanism of action targeting bacterial leucyl-tRNA synthetase. While it exhibits some in vitro activity against M. tuberculosis, its most potent activity is against NTM, particularly M. abscessus and MAC. Preclinical in vivo studies have demonstrated its efficacy in reducing mycobacterial burden in the lungs. The ongoing clinical development for NTM lung disease highlights the potential of epetraborole as a new therapeutic option for these difficult-to-treat infections. Further research is warranted to fully elucidate its potential role in the treatment of various mycobacterial diseases.

References

- 1. Epetraborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. an2therapeutics.com [an2therapeutics.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery-of-a-cofactor-independent-inhibitor-of-mycobacterium-tuberculosis-inha - Ask this paper | Bohrium [bohrium.com]

- 6. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2135. Epetraborole in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Improved Resistance Potential of a Cofactor-Independent InhA Inhibitor of Mycobacterium tuberculosis in the C3HeB/FeJ Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Epetraborole pharmacokinetics/pharmacodynamics in the hollow fiber system model of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. mountsinai.org [mountsinai.org]

- 17. respiratory-therapy.com [respiratory-therapy.com]

Epetraborole Hydrochloride: A Technical Guide to its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epetraborole hydrochloride (formerly known as AN3365 and GSK2251052) is a novel, boron-based small molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2][3] This technical guide provides an in-depth overview of epetraborole's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. Epetraborole represents a promising therapeutic agent with a novel mechanism of action against a spectrum of bacterial pathogens, including multidrug-resistant strains.[4][5]

Introduction

The rise of antibiotic resistance necessitates the development of novel antibacterial agents that act on unexploited cellular targets. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, are essential for protein synthesis and present an attractive target for antimicrobial drug discovery.[5] Epetraborole is a member of the benzoxaborole class of compounds, which have demonstrated potent inhibitory activity against bacterial LeuRS.[5][6] This document serves as a comprehensive resource for understanding the molecular basis of epetraborole's antibacterial activity.

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Epetraborole inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[2] Its mechanism of action is known as the oxaborole tRNA trapping (OBORT) mechanism.[5] LeuRS enzymes possess two active sites: an aminoacylation site where leucine is activated and attached to its cognate tRNA (tRNALeu), and an editing site that hydrolyzes incorrectly charged tRNAs to maintain translational fidelity.[2]

Epetraborole specifically targets the editing site of LeuRS.[7] The boron atom within the oxaborole ring of epetraborole forms a covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNALeu molecule that is bound to the editing site.[5] This stable ternary complex of LeuRS, tRNALeu, and epetraborole effectively traps the tRNA in the editing site, preventing its release and subsequent aminoacylation.[5] The sequestration of the tRNALeu pool ultimately leads to the cessation of protein synthesis and bacterial cell death.

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of epetraborole.

Quantitative Data

The inhibitory activity of epetraborole has been quantified through various in vitro assays.

Enzyme Inhibition

Epetraborole demonstrates potent inhibition of bacterial LeuRS.

| Parameter | Value | Enzyme Source |

| IC50 | 0.31 µM | E. coli LeuRS |

| Table 1: In vitro inhibition of leucyl-tRNA synthetase by epetraborole.[4] |

Antimicrobial Activity

Epetraborole exhibits broad-spectrum activity against a range of bacterial pathogens, including Gram-negative and atypical bacteria. Minimum Inhibitory Concentrations (MICs) have been determined for various clinical isolates.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Burkholderia pseudomallei | 0.25 - 4 | - | - |

| Enterobacteriaceae | - | 0.5 | 1 |

| K. pneumoniae (KPC-producing) | - | 1 | 2 |

| Pseudomonas aeruginosa (wild-type) | - | 2 | 8 |

| Acinetobacter baumannii (wild-type) | - | 2 | 8 |

| Stenotrophomonas maltophilia | - | 2 | 4 |

| Table 2: In vitro antimicrobial activity of epetraborole against various bacterial species.[2][8] |

Experimental Protocols

Leucyl-tRNA Synthetase Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of epetraborole against bacterial LeuRS, based on common practices for aminoacyl-tRNA synthetase assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 8. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Epetraborole Hydrochloride Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride (formerly AN2690, GSK2251052) is a novel, boron-containing antimicrobial agent belonging to the oxaborole class. It is under investigation for the treatment of serious and rare infectious diseases, notably those caused by multidrug-resistant Gram-negative bacteria and nontuberculous mycobacteria (NTM). This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of epetraborole, focusing on its mechanism of action, in vitro activity, and in vivo preclinical data.

Mechanism of Action

Epetraborole exerts its antimicrobial effect by selectively inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] The boron atom in epetraborole's structure plays a crucial role in its mechanism. It forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of tRNALeu in the editing site prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.

References

Methodological & Application

Application Notes and Protocols for Epetraborole Hydrochloride MIC Determination Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride is a novel, broad-spectrum antimicrobial agent belonging to the benzoxaborole class. Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By forming a stable adduct with tRNALeu in the editing site of LeuRS, epetraborole effectively halts the addition of leucine into newly forming polypeptide chains, leading to the cessation of microbial growth. While extensively studied for its antibacterial and antimycobacterial properties, its potential as an antifungal agent is an area of growing interest. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action

Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis. Epetraborole's boron atom forms a covalent adduct with the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme. This prevents the tRNALeu from being charged with leucine at the aminoacylation site, thereby inhibiting protein synthesis and arresting cell growth.[1][2]

Data Presentation: this compound MIC Values

Due to the primary focus of published research on the antibacterial and antimycobacterial activity of epetraborole, comprehensive MIC data against a wide range of fungal species is limited. The following table summarizes available MIC data for epetraborole against various microorganisms to provide a comparative perspective. Researchers are encouraged to use the protocols herein to determine specific MIC values for their fungal isolates of interest.

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium abscessus | 0.06 | 0.12 | 0.03 - 0.25 | [3][4] |

| Mycobacterium avium complex (MAC) | 2 | 8 | 0.25 - 8 | [5][6] |

| Burkholderia pseudomallei | N/A | N/A | 1 - >32 | [7] |

| Candida albicans (AN2690 - a benzoxaborole) | N/A | N/A | N/A | [8] |

| Aspergillus fumigatus (AN2690) | N/A | N/A | N/A | [8] |

N/A: Not Available in the reviewed literature for Epetraborole. Data for other benzoxaboroles like AN2690 (tavaborole) against fungi suggest potential activity, but specific MIC values for epetraborole are needed.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against yeasts and molds, adapted from the CLSI M27 and M38 guidelines.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida species)

This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10][11]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

-

Sterile 96-well, U-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional, for turbidimetric reading)

-

Sterile saline (0.85%)

-

Vortex mixer

-

Micropipettes and sterile tips

-

Yeast isolates (e.g., Candida albicans, Candida glabrata)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

-

Preparation of Epetraborole Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL (or a 100x multiple of the highest desired final concentration).

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest final concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working epetraborole solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Subculture yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 90%) or a Wickerham card. This corresponds to approximately 1-5 x 106 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of epetraborole that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

-

The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

-

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus species)

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi.

Materials:

-

Same as for the yeast protocol, with the following modifications:

-

Mold isolates (e.g., Aspergillus fumigatus, Aspergillus flavus)

-

Potato dextrose agar for mold culture

-

Sterile, tween-containing saline (e.g., 0.05% Tween 20) to aid in spore dispersal

-

Procedure:

-

Drug and Plate Preparation:

-

Follow the same procedure as for the yeast protocol to prepare the epetraborole dilutions in the microtiter plates.

-

-

Inoculum Preparation:

-

Culture the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile, tween-containing saline and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration in the wells of 0.4-5 x 104 CFU/mL. This can be achieved by counting with a hemocytometer and then diluting appropriately in RPMI-1640 medium.

-

-

Inoculation, Incubation, and MIC Determination:

-

Follow the same steps for inoculation, incubation (48-72 hours at 35°C), and MIC determination as described for the yeast protocol. The MIC for molds is typically defined as the lowest concentration that shows 100% inhibition of growth.

-

Visualizations

Signaling Pathway of Epetraborole Action

Caption: Mechanism of Epetraborole action on protein synthesis.

Experimental Workflow for MIC Determination

Caption: Broth microdilution workflow for MIC determination.

References

- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. an2therapeutics.com [an2therapeutics.com]

- 6. an2therapeutics.com [an2therapeutics.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Epetraborole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in evaluating the in vivo efficacy of Epetraborole hydrochloride, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] Epetraborole has demonstrated significant potential in treating infections caused by various challenging bacterial pathogens.[2][5]

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2] Specifically, the boron atom in Epetraborole's structure binds to the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the LeuRS enzyme.[2] This action prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.[2][6]

Animal Models for In Vivo Efficacy Studies

Murine models are predominantly used to assess the in vivo efficacy of Epetraborole against various bacterial infections. These models are crucial for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, dose-response relationships, and overall antibacterial activity in a living system.[7][8]

Melioidosis (Burkholderia pseudomallei) Murine Model

An acute pulmonary infection model in mice is utilized to evaluate Epetraborole's efficacy against Burkholderia pseudomallei, the causative agent of melioidosis.[1][2]

Experimental Workflow:

Protocol:

-

Animal Model: BALB/c mice (7-9 weeks old) are commonly used.[9]

-

Bacterial Strain: B. pseudomallei strains such as 1026b or NCTC7383 are utilized.[2][10]

-

Infection: Mice are anesthetized and infected intranasally with a bacterial suspension (e.g., 5,000 CFU in 20 µL).[2][7]

-

Treatment: Treatment with Epetraborole or a vehicle control is initiated 24 hours post-infection.[7][10]

-

Efficacy Endpoint: The primary endpoint is the reduction in bacterial burden (CFU/g) in the lungs and spleen, assessed 48-72 hours after the start of treatment.[2][7]

-

Combination Studies: Epetraborole has been evaluated in combination with standard-of-care antibiotics like ceftazidime.[1][2]

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg) | Route | Frequency | Log10 CFU Reduction (Lung) | Reference |

| Epetraborole | 30, 100, 200 | SC | QD | Dose-dependent reduction | [7][10] |

| Epetraborole | 30 | PO | BID | Significant reduction | [2] |

| Epetraborole + Ceftazidime | 15/125 | PO/SC | BID | Significantly improved activity vs monotherapy | [2] |

Nontuberculous Mycobacteria (NTM) Murine Models

Chronic lung infection models in mice are employed to assess the efficacy of Epetraborole against NTM, including Mycobacterium avium complex (MAC) and Mycobacteroides abscessus.[12][13]

Experimental Workflow:

Protocols:

a) Mycobacterium avium Complex (MAC) Model:

-

Animal Model: C57BL/6 mice are used.[12]

-

Bacterial Strain: Various MAC strains, including biofilm-forming strains like M. avium 2285R, are used.[12]

-

Infection: Mice are infected via pulmonary aerosol with a high bacterial load (e.g., 1x1011 CFU).[12]

-

Treatment: Treatment begins 28 days post-infection to allow for the establishment of a chronic infection.[12][14]

-

Efficacy Endpoint: Bacterial burden in the lungs is determined at various time points, including day 1, 28, and 84 post-infection.[12]

-

Combination Studies: Epetraborole is tested in combination with the standard of care (SOC) for MAC, which includes clarithromycin (CLR), rifabutin (RFB), and ethambutol (EMB).[12]

b) Mycobacteroides abscessus Model:

-

Animal Model: Mouse models are used to establish a lung infection.[13]

-

Bacterial Strain: Clinical isolates of M. abscessus (e.g., ATCC 19977, M9501, M9530) are used.[13]

-

Infection: A lung infection is established.

-

Treatment:

-

Efficacy Endpoint: Reduction in the lung bacterial burden over the 4-week treatment period.[13]

-

Combination Studies: The efficacy of Epetraborole has been compared to parenteral imipenem.[13] The combination of Epetraborole and norvaline has also shown improved efficacy.[16]

Quantitative Data Summary:

| Infection Model | Treatment Group | Dose (mg/kg) | Route | Frequency | Log10 CFU Reduction (Lung) | Reference |

| M. avium complex | Epetraborole | 1, 10, 30, 100, 300, 500 | PO | QD | Significantly better than CLR (250 mg/kg) | [12] |

| M. avium complex | Epetraborole + SOC | 200 + SOC | PO | QD | 1.4 - 3.0 log10 greater reduction than SOC alone | [12] |

| M. abscessus | Epetraborole | 25 and 50 | PO | QD | Gradual reduction over 4 weeks | [13][15] |

| M. abscessus | Epetraborole | 100 | PO | QD | As effective as twice-daily 100 mg/kg imipenem injection | [13][15] |

Pharmacokinetics in Murine Models

Pharmacokinetic studies in BALB/c mice following subcutaneous administration show a dose-dependent increase in plasma drug levels, with peak concentrations (Cmax) occurring at 0.5 hours for all doses.[7][9] The pharmacokinetics-pharmacodynamics (PK/PD) driver of Epetraborole is suggested to be the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[7][8]

Pharmacokinetic Parameters in BALB/c Mice (Subcutaneous Administration):

| Dose (mg/kg) | Mean Cmax (µg/mL) | Time to Cmax (h) | Reference |

| 30 | 5.10 ± 0.47 | 0.5 | [7] |

| 600 | 68.23 ± 18.95 | 0.5 | [7] |

Conclusion

The available in vivo data from murine models of melioidosis and NTM infections strongly support the continued development of this compound as a promising new oral antibiotic.[11][12] It demonstrates potent, dose-dependent efficacy, both as a monotherapy and in combination with existing standard-of-care regimens, addressing a significant unmet medical need for new treatments against these challenging pathogens.[12][13]

References

- 1. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. an2therapeutics.com [an2therapeutics.com]

- 5. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and in vivo efficacy of epetraborole against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. an2therapeutics.com [an2therapeutics.com]

- 13. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

Epetraborole Hydrochloride: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel, boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This unique mechanism of action gives it potent activity against a range of bacteria, including nontuberculous mycobacteria (NTM) and Gram-negative pathogens.[1][2] Epetraborole is under development for the treatment of NTM lung disease, particularly that caused by Mycobacterium avium complex (MAC).[3][4] These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of epetraborole hydrochloride, along with protocols for key experimental analyses.

Pharmacodynamic Properties

Epetraborole exerts its antibacterial effect by inhibiting LeuRS, thereby preventing the attachment of leucine to its corresponding transfer RNA (tRNA) and halting protein synthesis.[1]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Epetraborole targets the editing domain of the bacterial LeuRS enzyme. It forms an adduct with uncharged tRNALeu, trapping it in the editing site and preventing the aminoacylation of tRNALeu at the catalytic site. This ultimately blocks the incorporation of leucine into newly synthesized proteins, leading to bacterial growth inhibition.

Caption: Mechanism of action of Epetraborole.

In Vitro Activity

Epetraborole has demonstrated potent in vitro activity against various bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Mycobacterium abscessus | 0.125 | 0.25 | [5] |

| Mycobacterium avium Complex (MAC) | 2 | 8 | [6] |

Pharmacokinetic Properties

The pharmacokinetic profile of epetraborole has been characterized in both preclinical models and human studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Epetraborole is orally bioavailable.[3]

-

Distribution: It is highly distributed into tissues.[1]

-

Metabolism: The primary metabolic pathway is the oxidation of the propanol side chain to form the inactive metabolite M3.[1]

-

Excretion: Information on the primary route of excretion is not detailed in the provided search results.

Human Pharmacokinetics

A Phase 1b dose-ranging study in healthy adult volunteers provided key pharmacokinetic parameters for oral epetraborole.[7][8]

| Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Reference |

| 500 mg q24h | 12 (Epetraborole) | ~1 | 7.6 - 11.1 | [8][9] |

| 500 mg q24h | 20 (Metabolite M3) | Not Specified | Not Specified | [9] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of epetraborole against bacterial isolates.

Caption: Workflow for MIC determination.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)[5]

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Bacterial isolate in logarithmic growth phase

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Prepare Epetraborole Dilutions:

-

Perform two-fold serial dilutions of the epetraborole stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add 198 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 2 µL of the respective epetraborole dilution.[5]

-

-

Incubation:

-

Seal the plates and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 30°C for 72 hours for M. abscessus).[5]

-

-

MIC Determination:

-

Following incubation, visually inspect the plates to determine the lowest concentration of epetraborole that inhibits visible bacterial growth. This concentration is the MIC.[5]

-

Protocol 2: In Vivo Efficacy in a Murine Lung Infection Model

This protocol describes a model for evaluating the efficacy of epetraborole in treating a chronic lung infection in mice.

Caption: Workflow for in vivo efficacy testing.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Aerosol infection chamber

-

Bacterial culture for infection (e.g., M. avium)

-

Epetraborole formulation for oral gavage

-

Middlebrook 7H11 charcoal agar plates[10]

-

Homogenizer

Procedure:

-

Infection:

-

Infect mice with the desired bacterial strain via pulmonary aerosol exposure.[10]

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for a specified period (e.g., 28 days) to mimic a chronic disease state.[10]

-

-

Treatment:

-

Administer epetraborole orally once daily at various doses for a defined treatment duration (e.g., 56 days).[10] Include a vehicle control group.

-

-

Assessment of Bacterial Burden:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in a suitable buffer.

-

Perform serial dilutions of the lung homogenates and plate them on appropriate agar (e.g., Middlebrook 7H11 charcoal agar).[10]

-

Incubate the plates and count the colonies to determine the bacterial burden (CFU) in the lungs.

-

-

Data Analysis:

-

Compare the lung CFU counts between the treated and control groups to determine the efficacy of epetraborole.

-

Protocol 3: In Vitro Drug-Drug Interaction (DDI) Assessment

This protocol provides a general workflow for evaluating the potential of epetraborole to be a victim or perpetrator of drug-drug interactions, focusing on cytochrome P450 (CYP) enzymes.

Caption: Workflow for in vitro DDI studies.

Materials:

-

Human liver microsomes, cryopreserved human hepatocytes, and recombinant CYP enzymes.[11]

-

This compound and its major metabolite, M3.

-

CYP-specific probe substrates and their metabolites.

-

Prototypical CYP inducers.

-

LC-MS/MS system for analysis.

Procedure:

-

Metabolic Stability (Victim Potential):

-

Incubate epetraborole with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[1]

-

Analyze the disappearance of epetraborole over time using LC-MS/MS to assess its metabolic stability.

-

-

CYP Inhibition (Perpetrator Potential):

-

Incubate human liver microsomes with a CYP-specific probe substrate in the presence of varying concentrations of epetraborole or M3.[11]

-

Measure the formation of the substrate's metabolite by LC-MS/MS.

-

Calculate the IC50 value to determine the inhibitory potency.

-

-

CYP Induction (Perpetrator Potential):

-

Treat cryopreserved human hepatocytes with varying concentrations of epetraborole for a specified period (e.g., 48-72 hours).[11]

-

Measure the induction of CYP enzyme expression by quantifying mRNA levels (e.g., via qPCR) or by assessing enzyme activity using probe substrates.

-

Compare the induction to that of known prototypical inducers.

-

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action. The data and protocols presented here provide a framework for researchers to further investigate its pharmacokinetic and pharmacodynamic properties. Understanding these characteristics is crucial for the continued development and optimal clinical application of this compound in treating challenging bacterial infections. Recent clinical trial data for treatment-refractory MAC lung disease has suggested potentially lower than expected efficacy, leading to a halt in Phase III enrollment.[12] Further analysis of the existing data is ongoing to determine the future path for epetraborole.[12]

References

- 1. an2therapeutics.com [an2therapeutics.com]

- 2. an2therapeutics.com [an2therapeutics.com]

- 3. In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. an2therapeutics.com [an2therapeutics.com]

- 7. 1727. Phase 1b Dose-ranging Study Demonstrates Tolerability and Pharmacokinetics (PK) of Oral Epetraborole at the Predicted Therapeutic Dosage for Mycobacterium avium Complex (MAC) Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. an2therapeutics.com [an2therapeutics.com]

- 11. academic.oup.com [academic.oup.com]

- 12. fibercellsystems.com [fibercellsystems.com]

Application Notes and Protocols for Cell-based Assays for Epetraborole Hydrochloride Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epetraborole hydrochloride is a novel antifungal agent that inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[1][2] As with any therapeutic candidate, evaluating its potential cytotoxicity is a critical step in the drug development process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The provided methodologies are designed to be adaptable to various mammalian cell lines.

Mechanism of Action of Epetraborole

Epetraborole functions by inhibiting the leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[2] Specifically, the boron atom in Epetraborole's structure plays a key role in trapping tRNALeu in the editing site of the LeuRS enzyme. This action prevents the tRNA from being charged with leucine at the aminoacylation site, thereby halting protein synthesis and leading to cell growth inhibition or cell death in susceptible organisms.[2]

Figure 1: Mechanism of action of Epetraborole.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against common cell lines. While studies suggest Epetraborole has low cytotoxicity to mammalian cells, specific IC50 values are not widely published.[3][4] The data below are for illustrative purposes to guide researchers in presenting their findings.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference Compound (IC50, µM) |

| HEK293 | MTT | 24 | > 100 | Doxorubicin (0.5) |

| HepG2 | Neutral Red | 24 | > 100 | Doxorubicin (0.8) |

| A549 | LDH | 48 | > 100 | Staurosporine (1.2) |

| Jurkat | MTT | 48 | > 100 | Staurosporine (0.9) |

Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines.

Experimental Protocols

The following are detailed protocols for three standard cell-based cytotoxicity assays. An initial stock solution of this compound should be prepared in a suitable solvent, such as sterile water or DMSO, and serially diluted to the desired concentrations in cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: MTT assay experimental workflow.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound stock solution

-

Neutral Red solution (50 µg/mL in sterile water)

-

Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Microplate reader

Protocol:

-

Follow steps 1-5 from the MTT assay protocol.

-

After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.

-

Incubate for 2-3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

-

Add 150 µL of destain solution to each well.

-

Shake the plate for 10 minutes to extract the dye.

-